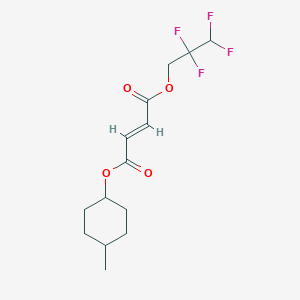
1-(N-ethyl-N-methylalanyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-ethyl-N-methylalanyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Also known as EMAP, this compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
EMAP acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, EMAP can reduce the excitotoxicity that occurs in various neurological disorders.
Biochemical and Physiological Effects:
EMAP has been shown to have various biochemical and physiological effects, including reducing the release of glutamate, which is an excitatory neurotransmitter involved in various neurological disorders. EMAP has also been shown to improve cognitive function and reduce the symptoms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
实验室实验的优点和局限性
EMAP has several advantages for use in lab experiments, including its selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of EMAP is its short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on EMAP, including the development of new drugs that target the NMDA receptor, the study of EMAP's long-term effects, and the investigation of EMAP's potential use in treating other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EMAP and its potential interactions with other drugs.
合成方法
EMAP can be synthesized using various methods, including the reaction between piperidine-4-carboxylic acid and 2-methylphenol, followed by N-ethyl-N-methylalanine and coupling reagents. Another method involves the reaction between piperidine-4-carboxylic acid and 2-methylphenol, followed by the addition of N-ethyl-N-methylalanine and a catalyst. Both methods have been successful in producing EMAP with high yields.
科学研究应用
EMAP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, EMAP has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. In pharmacology, EMAP has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, EMAP has been used as a lead compound for the development of new drugs that target the NMDA receptor.
属性
IUPAC Name |
1-[2-[ethyl(methyl)amino]propanoyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-20(4)15(3)17(22)21-12-10-19(11-13-21,18(23)24)25-16-9-7-6-8-14(16)2/h6-9,15H,5,10-13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMJHBMJDXQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)